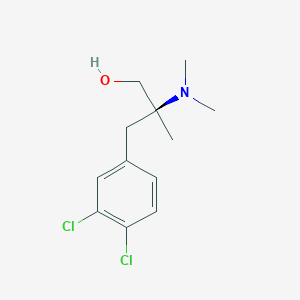

Cericlamine, (S)-

Description

Classification within Chemical Compound Families

Cericlamine (B54518), (S)- belongs to several distinct chemical compound families based on its structure:

Propanolamines: The molecule contains a propan-1-ol backbone with an amino group, classifying it as a propanolamine. springer.comnih.govnih.gov

Phenethylamines: It is a substituted phenethylamine (B48288), a class of compounds with a backbone structure that forms the basis for many neuroactive drugs. wikipedia.org

Amphetamine Family: More specifically, Cericlamine is considered a derivative of phentermine and is thus a member of the amphetamine family. wikipedia.orgiiab.mewikipedia.org

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): Functionally, it is classified as an SSRI. wikipedia.orgiiab.mespringer.com This class of drugs acts primarily by blocking the reabsorption of the neurotransmitter serotonin in the brain. wikipedia.org

Research Significance and Context in Chemical Biology

The significance of Cericlamine, (S)- in academic research, particularly in chemical biology, stems from its specific mechanism of action and its nature as a chiral molecule. Chemical biology utilizes small molecules to probe and understand complex biological systems. nih.govopenaccessjournals.com

As a potent and selective serotonin reuptake inhibitor (SSRI), Cericlamine serves as a valuable research tool for investigating the serotonergic system. wikipedia.orgnih.gov The serotonin transporter (SERT) is the primary target of SSRIs, and compounds like Cericlamine allow researchers to study the transporter's role in various neurological processes and disorders. wikipedia.orgnih.gov

The stereochemistry of Cericlamine is of particular interest. The synthesis of the specific (S)-enantiomer highlights the importance of chirality in pharmacology. researchgate.netrsc.orgrsc.org Different enantiomers of a chiral drug can have vastly different pharmacological activities. Research into the stereoselective synthesis of (S)-(+)-Cericlamine, often using chemo-enzymatic methods, contributes to the broader field of asymmetric synthesis, a critical area in medicinal chemistry. rsc.orgrsc.orgnih.gov

Preclinical studies using Cericlamine have provided insights into the complex regulation of serotonin receptors. For instance, chronic administration in rats was found to cause desensitization of presynaptic 5-HT1A autoreceptors, which are involved in the feedback inhibition of serotonin release, without affecting the postsynaptic 5-HT1A receptors in the hippocampus. nih.gov Such findings are crucial for understanding the delayed therapeutic effects of SSRIs and for developing new therapeutic strategies. The use of Cericlamine in these studies exemplifies how specific chemical probes can dissect complex biological pathways in vivo. nih.gov

Detailed Research Findings

Synthesis

The synthesis of Cericlamine has been approached through various methods.

Racemic Synthesis: One of the earlier methods for creating the racemic mixture involves an arylation of methacrylic acid with a diazonium salt of 3,4-dichloroaniline (B118046) via a Meerwein reaction. iiab.me This is followed by a series of steps including the displacement of a halide with dimethylamine, esterification, and finally, reduction with a metal hydride to yield the final compound. iiab.me

Chemo-enzymatic Synthesis of (S)-(+)-Cericlamine: A stereoselective synthesis has been developed to produce the enantiomerically pure (S)-(+)-Cericlamine. rsc.orgrsc.org This method starts with racemic α-methyl-3,4-dichlorophenylalanine amide, which undergoes enzymatic hydrolysis using an amidase from the bacterium Ochrobactrum anthropi. rsc.org The resulting enantiomerically pure amino acid or amide is then converted to (S)-(+)-Cericlamine through reduction and reductive alkylation. rsc.orgrsc.org

Lipase-Catalyzed Synthesis: Another enantioselective approach involves the kinetic enzymatic resolution of azo acetates. nih.gov In this method, the lipase (B570770) B from Candida antarctica is used to catalyze the aminolysis of an azo acetate (B1210297) precursor with benzylamine (B48309). nih.gov This biotransformation yields a product with high enantiomeric purity that serves as a valuable intermediate for the synthesis of (S)-(+)-Cericlamine. nih.gov

Mechanism of Action

Cericlamine's primary mechanism of action is the selective inhibition of serotonin reuptake. wikipedia.orgspringer.comnih.gov

SERT Inhibition: It exhibits a high affinity for the serotonin transporter (SERT), effectively blocking the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. nih.govwikipedia.org This action leads to an increased concentration of serotonin available to bind to postsynaptic receptors. nih.gov In vitro studies confirmed its high affinity for the binding sites on the serotonin transporter, which are also targeted by other SSRIs like paroxetine (B1678475) and imipramine. nih.gov

Receptor Selectivity: Biochemical studies have demonstrated that Cericlamine has a notable lack of affinity for other common neurotransmitter receptors, including muscarinic, histaminic, and adrenergic receptors. nih.gov This selectivity is a key characteristic of second-generation antidepressants, distinguishing them from older tricyclic antidepressants which often interact with multiple receptor types.

Receptor Regulation: Long-term treatment with Cericlamine in animal models has been shown to induce adaptive changes in the serotonin system. Specifically, research has indicated that a 14-day treatment in rats leads to the desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus. nih.gov These autoreceptors normally act as a brake on serotonin neuron firing. nih.gov Their desensitization is thought to be a key step in the therapeutic action of SSRIs. nih.gov The same study found that postsynaptic 5-HT1A receptors in the hippocampus were not affected, suggesting a differential regulation of these receptor populations. nih.gov

Metabolism

Structure

3D Structure

Properties

CAS No. |

112922-75-5 |

|---|---|

Molecular Formula |

C12H17Cl2NO |

Molecular Weight |

262.17 g/mol |

IUPAC Name |

(2S)-3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3/t12-/m0/s1 |

InChI Key |

FWYRGHMKHZXXQX-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

Origin of Product |

United States |

Chemical Nomenclature and Isomeric Representation of Cericlamine, S

Systematic Naming Conventions

The compound is identified through various naming and numbering systems to ensure unambiguous recognition in scientific literature and databases. The systematic name, assigned by the International Union of Pure and Applied Chemistry (IUPAC), describes the molecule's exact chemical structure. Cericlamine (B54518) was also assigned the developmental code JO-1017 during its research phase. wikipedia.orgspringer.com

| Identifier | Value |

| Systematic (IUPAC) Name | (S)-3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |

| CAS Number | 112922-55-1 wikipedia.org |

| Developmental Code | JO-1017 wikipedia.org |

| Molecular Formula | C₁₂H₁₇Cl₂NO wikipedia.org |

| Molar Mass | 262.17 g·mol⁻¹ wikipedia.org |

Stereochemical Designation and Chiral Purity

The designation "(S)-" in (S)-Cericlamine refers to the absolute configuration of the molecule's chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. google.com The presence of a single chiral center, a tetrahedral carbon atom bonded to four different substituents, means that cericlamine exists as a pair of enantiomers (mirror images that are not superimposable). google.com The (S)-enantiomer is also referred to as (S)-(+)-Cericlamine, indicating it is dextrorotatory, meaning it rotates plane-polarized light to the right, or clockwise. rsc.orgnih.gov

The stereochemical purity of a chiral compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov For this reason, significant research has been dedicated to the stereoselective synthesis of (S)-Cericlamine to produce it in high enantiomeric purity. rsc.orgnih.gov Methodologies such as chemo-enzymatic synthesis and kinetic enzymatic resolution using lipases like Candida antarctica lipase (B570770) B have been employed. rsc.orgnih.govuniovi.esresearchgate.net These techniques are designed to selectively produce the desired (S)-enantiomer, ensuring high chiral purity. rsc.orgnih.govresearchgate.net For instance, the synthesis from enantiomerically pure α-methyl-3,4-dichlorophenylalanine is one described route. rsc.orgrsc.org Another method involves the kinetic enzymatic resolution of azo acetates, which serve as valuable precursors for producing (S)-(+)-Cericlamine in high enantiomeric purity. nih.gov

Stereochemistry and Enantiomeric Purity in Cericlamine, S Research

Importance of Chirality in Modulating Biological Interactions

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is a critical factor in pharmaceutical science. chiralpedia.com Living organisms, including the human body, are inherently chiral environments, composed of chiral building blocks such as amino acids and sugars. libretexts.orgthe-innovation.org Consequently, biological systems, particularly receptors and enzymes, often interact differently with the two enantiomers of a chiral drug. chiralpedia.com This stereoselectivity means that one enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even contribute to undesirable effects. nih.gov

The differential biological activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they bind to chiral biological targets. chiralpedia.comnih.gov For a drug to be effective, it must fit into a specific binding site on a receptor or enzyme, much like a key fits into a lock. Due to their different spatial configurations, two enantiomers will interact with a chiral binding site differently, potentially leading to significant variations in their pharmacokinetic and pharmacodynamic profiles. chiralpedia.com Therefore, the development of single-enantiomer drugs is a crucial strategy to optimize efficacy and create a more selective pharmacological profile. In the context of Cericlamine (B54518), a potent serotonin (B10506) reuptake inhibitor, isolating the (S)-enantiomer is essential for achieving the intended therapeutic action. rsc.orgnih.gov

Stereoselective Synthesis Methodologies for Cericlamine, (S)-

The production of an enantiomerically pure drug such as Cericlamine, (S)- necessitates the use of stereoselective synthesis. These methods are designed to yield a specific stereoisomer, either by creating a chiral center with a preferred configuration or by separating a mixture of enantiomers. Research has focused on several advanced strategies, including both enzyme-based and classic chemical approaches, to obtain (S)-(+)-Cericlamine with high enantiomeric purity.

Chemo-enzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. researchgate.net Enzymes are highly effective in asymmetric synthesis due to their ability to catalyze reactions with high stereoselectivity under mild conditions. researchgate.netnih.gov This approach has been successfully applied to the synthesis of (S)-(+)-Cericlamine, primarily through the enzymatic resolution of racemic intermediates. researchgate.netrsc.orgrsc.org

Biocatalytic resolution is a widely used technique for separating racemic mixtures. In this process, an enzyme selectively reacts with one enantiomer in a racemic starting material, converting it into a new compound that can be easily separated from the unreacted enantiomer.

A key example in the synthesis of Cericlamine, (S)- involves the resolution of a racemic amide precursor. researchgate.netrsc.org Researchers utilized an amidase from the microorganism Ochrobactrum anthropi for the enantioselective hydrolysis of racemic α-methyl-3,4-dichlorophenylalanine amide. researchgate.netrsc.orgrsc.org The enzyme specifically hydrolyzes the (S)-amide to the corresponding (S)-acid, leaving the (R)-amide unreacted. This enzymatic hydrolysis step is pivotal, as it establishes the desired stereochemistry early in the synthesis. The resulting enantiomerically pure (S)-amino acid is then converted into (S)-(+)-Cericlamine through subsequent chemical reduction and reductive alkylation steps. researchgate.netrsc.orgrsc.org

Table 1: Biocatalytic Resolution for (S)-Cericlamine Precursor

| Parameter | Description | Reference |

| Enzyme | Amidase | researchgate.netrsc.org |

| Source | Ochrobactrum anthropi | researchgate.netrsc.orgrsc.org |

| Substrate | Racemic α-methyl-3,4-dichlorophenylalanine amide | researchgate.netrsc.org |

| Reaction | Enantioselective hydrolysis | rsc.orgrsc.org |

| (S)-Product | (S)-α-methyl-3,4-dichlorophenylalanine | researchgate.netrsc.org |

| (R)-Product | Unreacted (R)-α-methyl-3,4-dichlorophenylalanine amide | researchgate.netrsc.org |

Lipases are another class of enzymes extensively used in asymmetric synthesis. uniovi.es For the synthesis of (S)-(+)-Cericlamine, a method involving the kinetic enzymatic resolution of azo acetates using Candida antarctica lipase (B570770) B (CAL-B) has been developed. rsc.orgnih.gov

In this strategy, the lipase catalyzes an aminolysis reaction, where an amine is used to selectively acylate one enantiomer of the racemic azo acetate (B1210297). nih.govuniovi.es Specifically, benzylamine (B48309) was used as the amine component in the CAL-B-catalyzed resolution. rsc.orgnih.gov The resulting products, obtained with high enantiomeric purity, are valuable precursors for amino alcohols. rsc.orgnih.govrsc.org The enantiomerically enriched azo acetate intermediate is then converted into (S)-(+)-Cericlamine through a two-step process of reduction followed by reductive methylation. rsc.org This lipase-catalyzed approach offers an effective alternative pathway to access the chiral core of Cericlamine. rsc.orguniovi.es

Table 2: Lipase-Catalyzed Kinetic Resolution for (S)-Cericlamine Synthesis

| Parameter | Description | Reference |

| Enzyme | Candida antarctica lipase B (CAL-B) | rsc.orgnih.gov |

| Reaction Type | Kinetic Enzymatic Resolution via Aminolysis | rsc.orgnih.gov |

| Substrate | Racemic azo acetates | rsc.orgnih.govuniovi.es |

| Amine Component | Benzylamine | rsc.orgnih.gov |

| Final Product | (S)-(+)-Cericlamine | rsc.orgrsc.org |

Enzymatic asymmetric procedures encompass a range of techniques where enzymes are the key drivers of stereoselectivity. nih.gov The syntheses of (S)-(+)-Cericlamine demonstrate the power of these methods. The use of enzymes like amidases and lipases allows for the creation of enantiomerically pure building blocks from racemic mixtures. researchgate.netuniovi.es

These procedures are advantageous because they often proceed with very high enantioselectivity, leading to products with high enantiomeric excess (e.e.). For instance, the enantioselective hydrolysis of racemic amides using amidases from sources like Ochrobactrum anthropi is a well-established method. researchgate.netrsc.org Similarly, lipase-catalyzed reactions, such as the aminolysis of azo acetates, provide an efficient route to chiral intermediates. nih.govuniovi.es These enzymatic steps are crucial as they introduce the chirality that is carried through the subsequent chemical transformations to yield the final enantiopure (S)-(+)-Cericlamine. rsc.orgrsc.org

Beyond enzyme-based methods, purely chemical strategies for asymmetric synthesis have also been developed to produce (S)-Cericlamine. These methods rely on chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.

One of the first asymmetric syntheses of Cericlamine involved the highly diastereoselective addition of a Grignard reagent to a chiral 1,3-oxazolidine. acs.org This method used a phenylglycinol derivative as a chiral auxiliary to construct the key intermediate. The addition of the Grignard reagent to the enolizable ketimine derived from the oxazolidine (B1195125) proceeded with high diastereoselectivity, effectively setting the desired stereocenter. acs.org

Another reported method is the non-enzymatic diastereoselective asymmetric desymmetrization of 2-benzylserinols. This approach led to the formation of optically active 4-benzyl-4-hydroxymethyl-2-oxazolidinones, which serve as key chiral building blocks for the synthesis of Cericlamine. my-pharm.ac.jp These chemical methods provide alternative pathways to the chemo-enzymatic routes, showcasing the versatility of modern synthetic organic chemistry in accessing enantiomerically pure pharmaceuticals.

Asymmetric Chemical Synthesis

Diastereoselective Additions of Organometallic Reagents

One of the effective strategies for establishing the desired stereocenter in the synthesis of Cericlamine and related tetrahydroisoquinolines involves the diastereoselective addition of organometallic reagents to a chiral iminium ion intermediate. This approach leverages a pre-existing stereocenter in the molecule to direct the incoming group to a specific face of the iminium ion, thereby controlling the formation of the new stereocenter.

Research in this area has often utilized chiral phenethylamines as starting materials. For instance, the cyclization of an N-acyliminium ion derived from a chiral phenethylamine (B48288) can be influenced by the resident stereocenter. The addition of an organometallic reagent, such as an organocuprate or a Grignard reagent, to this cyclic iminium ion proceeds with a degree of diastereoselectivity. The stereochemical outcome is dictated by the minimization of steric hindrance, with the bulky organometallic reagent preferentially attacking from the less hindered face of the iminium ion.

In a representative synthesis, a chiral amino alcohol derived from an amino acid can be converted into a cyclic precursor. Activation of this precursor generates an electrophilic iminium species, which then undergoes reaction with an organometallic reagent. The stereochemistry of the newly formed C-C bond is controlled by the existing chiral center, leading to a diastereomerically enriched product that can be further elaborated to the target molecule.

| Reagent Type | Intermediate | General Outcome |

| Organocuprates | Chiral N-acyliminium ion | High diastereoselectivity |

| Grignard Reagents | Chiral Iminium Ion | Moderate to high diastereoselectivity |

| Organolithium Reagents | Chiral Iminium Ion | Variable diastereoselectivity |

Application of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries and catalysts provides another powerful avenue for the enantioselective synthesis of (S)-Cericlamine. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed.

In the context of Cericlamine synthesis, a chiral auxiliary can be attached to the nitrogen atom of the tetrahydroisoquinoline precursor. This auxiliary then directs the addition of a nucleophile to the C=N bond of an intermediate imine or iminium ion. For example, a commonly employed strategy is the use of a chiral phenethylamine auxiliary, which, after condensation with a suitable aldehyde, forms a chiral imine. The subsequent nucleophilic addition to this imine is directed by the auxiliary, leading to a diastereomerically enriched product. The auxiliary can then be cleaved to reveal the desired amine.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of tetrahydroisoquinolines like Cericlamine, transition metal catalysts complexed with chiral ligands have been explored. For instance, the asymmetric hydrogenation of an enamine or imine precursor using a chiral rhodium or iridium catalyst can provide access to the desired enantiomerically pure product. Another approach involves the use of chiral Brønsted acids as catalysts to promote the enantioselective Pictet-Spengler reaction, a key transformation for the synthesis of the tetrahydroisoquinoline core.

| Approach | Key Component | Typical Stereocontrol |

| Chiral Auxiliary | (R)- or (S)-phenethylamine | Diastereoselective nucleophilic addition |

| Asymmetric Catalysis | Chiral Rhodium/Iridium complexes | Enantioselective hydrogenation |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Enantioselective Pictet-Spengler reaction |

Asymmetric Approaches to Alpha-Branched Amino Alcohols

A foundational strategy for the synthesis of (S)-Cericlamine involves the construction of the molecule from chiral building blocks, particularly α-branched amino alcohols. These precursors contain the necessary stereocenter that will ultimately become the C4 stereocenter of the Cericlamine molecule. The asymmetric synthesis of these amino alcohols is therefore a critical step.

One common method for preparing chiral α-branched amino alcohols is through the use of chiral pool starting materials, such as amino acids. For example, a natural amino acid like L-alanine can be elaborated through a series of stereoretentive reactions to introduce the desired branching at the α-position. This often involves the protection of the amino and carboxyl groups, followed by selective alkylation or addition reactions.

Alternatively, asymmetric catalytic methods can be employed to synthesize these chiral amino alcohols. The asymmetric aminohydroxylation of alkenes, for instance, can introduce both the amino and hydroxyl groups in a stereocontrolled manner. Similarly, the enantioselective reduction of α-amino ketones, using chiral reducing agents or catalysts, can yield the desired chiral amino alcohols with high enantiomeric purity. These highly versatile intermediates can then be cyclized through methods like the Pictet-Spengler or Bischler-Napieralski reactions to form the core structure of (S)-Cericlamine.

| Synthetic Method | Starting Material Type | Key Transformation |

| Chiral Pool Synthesis | Natural Amino Acids (e.g., L-alanine) | Stereoretentive alkylation/addition |

| Asymmetric Catalysis | Alkenes | Asymmetric aminohydroxylation |

| Asymmetric Reduction | α-Amino Ketones | Enantioselective ketone reduction |

Pharmacological Mechanisms of Action of Cericlamine, S

Serotonin (B10506) Reuptake Inhibition (SSRI) Modalities

Cericlamine (B54518), (S)- is characterized as a potent and moderately selective serotonin reuptake inhibitor (SSRI). wikipedia.org Like other drugs in this class, its primary mechanism involves blocking the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. wikipedia.orgwikipedia.orgyoutube.comnih.gov This blockade leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. wikipedia.orgyoutube.com

The action of SSRIs like Cericlamine, (S)- is not immediate in producing therapeutic effects. While serotonin levels in the synapse rise shortly after administration, a period of several weeks is often required for clinical benefits to manifest. youtube.comresearchgate.net This delay is attributed to a series of neuroadaptive changes that occur in response to the sustained increase in synaptic serotonin. tg.org.au Initially, the elevated serotonin levels activate presynaptic 5-HT1A autoreceptors, which act as a negative feedback mechanism, reducing the firing rate of serotonin neurons and consequently limiting serotonin release. tg.org.auconicet.gov.ar

Receptor Interactions and Binding Profiles

The pharmacological activity of Cericlamine, (S)- is further defined by its specific interactions with various serotonin (5-HT) receptor subtypes.

Serotonin Receptor (5-HT) Subtype Affinities

5-HT1A Receptor Interactions (Pre- and Postsynaptic)

Cericlamine, (S)- demonstrates significant interaction with 5-HT1A receptors, which are present both presynaptically on serotonin neurons (autoreceptors) and postsynaptically on other neurons. nih.gov Chronic treatment with Cericlamine has been shown to induce a functional desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus. nih.govd-nb.infonih.gov This desensitization is a crucial step in the therapeutic action of SSRIs, as it overcomes the initial inhibitory feedback and allows for a sustained increase in serotonin release in target brain regions. jneurosci.orgnih.gov

5-HT2A, 5-HT2C, and 5-HT3 Receptor Investigations

In contrast to its effects on 5-HT1A receptors, studies have shown that chronic treatment with Cericlamine does not significantly affect the binding sites of 5-HT2A, 5-HT2C, or 5-HT3 receptors in various brain regions. nih.gov This indicates a degree of selectivity in the neuroadaptive changes induced by Cericlamine, primarily targeting the 5-HT1A autoreceptor system. nih.gov The lack of significant interaction with these other receptor subtypes may contribute to a more specific pharmacological profile.

In Vitro Receptor Binding Assay Methodologies

The affinity of compounds like Cericlamine, (S)- for various receptors is determined using in vitro receptor binding assays. These assays typically involve preparing brain tissue homogenates or cell lines expressing the receptor of interest. A radiolabeled ligand with known high affinity for the receptor is incubated with the tissue preparation in the presence of varying concentrations of the test compound (in this case, Cericlamine).

The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. These values provide a quantitative measure of the compound's affinity for the receptor. google.com For instance, autoradiographic studies are used to visualize and quantify the density of receptor binding sites in specific brain regions. nih.gov Techniques like quantitative autoradiography of receptor-mediated [35S]GTP-γ-S binding can also assess the functional coupling of the receptor to its G-protein signaling pathway. nih.gov

Neuroadaptive Changes and Receptor Modulation

The long-term administration of Cericlamine, (S)- induces significant neuroadaptive changes, most notably the desensitization of presynaptic 5-HT1A autoreceptors. nih.govd-nb.infonih.gov This process is fundamental to the mechanism of action of SSRIs. tg.org.au The initial increase in synaptic serotonin caused by reuptake inhibition leads to overstimulation of these autoreceptors, which in turn reduces neuronal firing and serotonin release. tg.org.auconicet.gov.ar

Over time, the continuous presence of high serotonin levels leads to a downregulation or desensitization of these autoreceptors. tg.org.aunih.gov This adaptive response diminishes the inhibitory feedback, allowing the serotonin neurons to resume a normal firing rate, but now in the presence of blocked reuptake. tg.org.au The result is a sustained and enhanced serotonergic signal at postsynaptic receptors in various brain regions, which is believed to be the basis for the therapeutic effects of SSRIs. tg.org.au

Studies have shown that after a two-week treatment with Cericlamine, the potency of the compound to inhibit the firing of serotonergic neurons is markedly reduced, providing direct evidence for this functional desensitization. nih.gov This modulation of receptor sensitivity is a key element in the complex cascade of events that underlie the pharmacological action of Cericlamine, (S)-.

Interactive Data Table: Receptor Binding Profile of Cericlamine, (S)-

| Receptor Subtype | Effect of Chronic Cericlamine, (S)- Treatment | Research Finding |

| 5-HT1A (Presynaptic Autoreceptors) | Functional Desensitization | Chronic treatment leads to a reduced inhibitory response of serotonergic neurons. nih.gov |

| 5-HT1A (Postsynaptic Receptors) | No significant change in sensitivity | Postsynaptic 5-HT1A receptors in the hippocampus do not show desensitization. nih.gov |

| 5-HT2A | No significant change in binding sites | Chronic treatment does not alter the number of 5-HT2A receptor binding sites. nih.gov |

| 5-HT2C | No significant change in binding sites | Chronic treatment does not alter the number of 5-HT2C receptor binding sites. nih.gov |

| 5-HT3 | No significant change in binding sites | Chronic treatment does not alter the number of 5-HT3 receptor binding sites. nih.gov |

Functional Desensitization of Somatodendritic 5-HT1A Autoreceptors

A key aspect of the long-term action of (S)-Cericlamine involves the functional desensitization of somatodendritic 5-HT1A autoreceptors located in the dorsal raphe nucleus. nih.govd-nb.infonih.gov These autoreceptors act as a negative feedback mechanism, inhibiting the firing rate of serotonin neurons. researchgate.net

Chronic treatment with (S)-Cericlamine leads to a significant reduction in the functional sensitivity of these autoreceptors. nih.govnih.gov Electrophysiological studies have demonstrated that after a two-week treatment period, the potency of 5-HT1A agonists, such as 8-OH-DPAT and ipsapirone (B1662301), to suppress the firing rate of serotonergic neurons in the dorsal raphe nucleus is markedly diminished. nih.gov This desensitization is also evident in vivo, where the inhibitory effect of a subsequent injection of cericlamine on neuronal discharge is significantly less pronounced in pre-treated rats compared to controls. nih.gov This adaptive change is believed to contribute to the therapeutic efficacy of serotonin reuptake inhibitors by ultimately increasing serotonin neurotransmission. nih.govjst.go.jp

It is important to note that this desensitization appears to be functional rather than a result of a decrease in the number of receptor sites. nih.gov In vitro binding and quantitative autoradiographic studies have shown that a 14-day treatment with cericlamine does not alter the number of 5-HT1A, 5-HT2A, 5-HT2C, or 5-HT3 receptor binding sites in various brain regions. nih.gov

Functional Sensitivity Modulation of Postsynaptic 5-HT1A Heteroreceptors

In contrast to its effect on somatodendritic autoreceptors, long-term treatment with (S)-Cericlamine does not appear to cause desensitization of postsynaptic 5-HT1A heteroreceptors, for instance, in the hippocampus. nih.gov Biochemical studies have shown that while forskolin-stimulated adenylate cyclase activity was increased in hippocampal homogenates from rats treated with cericlamine, the ability of the 5-HT1A agonist 8-OH-DPAT to reduce this enzymatic activity remained unchanged compared to control animals. nih.gov This differential regulation of presynaptic and postsynaptic 5-HT1A receptors is a significant finding, suggesting that the therapeutic effects of cericlamine may be attributed to the selective desensitization of autoreceptors, leading to enhanced serotonergic transmission without compromising the responsiveness of postsynaptic receptors. nih.gov

Intracellular Signaling Pathways and G-Protein Coupling

The interaction of (S)-Cericlamine with 5-HT1A receptors initiates a cascade of intracellular signaling events, primarily mediated by G-proteins. These pathways ultimately modulate neuronal function.

Phospholipase C Activation and Second Messenger Cascades (IP3, DAG)

While the primary coupling of 5-HT1A receptors is to the Gi/o pathway and inhibition of adenylate cyclase, some G-protein coupled receptors can also influence other signaling cascades. google.com The activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). google.comucl.ac.ukgoogleapis.com IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. ucl.ac.uk Although direct evidence specifically linking (S)-Cericlamine to the robust activation of the PLC pathway via 5-HT1A receptors is not extensively detailed, the broader family of serotonin receptors includes subtypes, such as 5-HT2A and 5-HT2C, that are positively coupled to PLC. google.com

MAP Kinase Activation Implications

The mitogen-activated protein (MAP) kinase cascade is another crucial intracellular signaling pathway that can be modulated by G-protein coupled receptors, including the 5-HT1A receptor. biologists.com Activation of the MAP kinase pathway, particularly Erk1 and Erk2, has been associated with 5-HT1A receptor stimulation. biologists.com Research suggests that heterodimerization of the 5-HT1A receptor with other serotonin receptors, such as the 5-HT7 receptor, can enhance the ability of the 5-HT1A receptor to activate MAP kinases. biologists.com This highlights a potential mechanism through which (S)-Cericlamine's modulation of 5-HT1A receptors could influence downstream signaling involved in neuronal plasticity and function. researchgate.net

Receptor-G Protein Coupling Studies (e.g., GTPγS Binding Assays)

To directly assess the functional coupling between a receptor and its G-protein, agonist-stimulated [35S]GTPγS binding assays are commonly employed. This technique measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS. nih.govcambridge.org

Studies investigating the effects of long-term antidepressant treatment have utilized this assay to probe the functional status of 5-HT1A receptors. researchgate.net For instance, while chronic treatment with some selective serotonin reuptake inhibitors did not alter 8-OH-DPAT-stimulated [35S]GTPγS binding in the dorsal raphe nucleus (indicative of autoreceptor function), a significant increase was observed in the frontal cortex and hippocampus (indicative of postsynaptic heteroreceptor function). researchgate.net This suggests an enhanced functional sensitivity of postsynaptic 5-HT1A receptors. researchgate.net Although specific [35S]GTPγS binding data for (S)-Cericlamine is not detailed in the provided context, this methodology is critical for elucidating the precise changes in receptor-G protein coupling that underlie the functional desensitization of autoreceptors and the maintained sensitivity of heteroreceptors observed with cericlamine treatment. nih.gov

Table of Findings from Cericlamine, (S)- Research

Table of Compound Names

Receptor Internalization and Trafficking Dynamics

The regulation of receptor density on the neuronal surface is a critical determinant of synaptic signaling strength and duration. Receptor internalization, or endocytosis, is a key mechanism by which cells modulate their responsiveness to neurotransmitters. This process is particularly relevant for G-protein coupled receptors (GPCRs) like the serotonin 5-HT1A receptor.

Role of Receptor Heterodimerization (e.g., 5-HT1A and 5-HT7) in Signaling and Trafficking

A growing body of evidence points to the formation of receptor heterodimers as a key regulatory mechanism for GPCR function, including their internalization. biologists.comresearchgate.net The 5-HT1A receptor has been shown to form heterodimers with the 5-HT7 receptor, and this interaction plays a crucial role in the trafficking of the 5-HT1A receptor. biologists.comresearchgate.netnih.govmdpi.com

While 5-HT1A homodimers (complexes of two 5-HT1A receptors) are resistant to agonist-induced internalization, the formation of 5-HT1A-5-HT7 heterodimers facilitates this process. biologists.comresearchgate.net In fact, the agonist-mediated internalization of the 5-HT1A receptor is critically dependent on its association with the 5-HT7 receptor. researchgate.net Studies have shown that the pharmacological blockade of the 5-HT7 receptor completely abolishes agonist-induced internalization of the 5-HT1A receptor, highlighting the essential role of the 5-HT7 protomer in this process. researchgate.net

Heterodimerization with the 5-HT7 receptor not only promotes the internalization of the 5-HT1A receptor but also alters its signaling properties. researchgate.net The formation of 5-HT1A-5-HT7 heterodimers leads to a decrease in the 5-HT1A receptor-mediated activation of Gi proteins without affecting the Gs protein coupling of the 5-HT7 receptor. researchgate.net Furthermore, this heterodimerization attenuates the ability of the 5-HT1A receptor to activate G-protein-gated inwardly rectifying potassium (GIRK) channels. researchgate.net

The table below outlines the functional consequences of 5-HT1A and 5-HT7 receptor heterodimerization.

| Functional Aspect | 5-HT1A Homodimer | 5-HT1A-5-HT7 Heterodimer | Reference |

| Agonist-Induced Internalization | Resistant | Facilitated | biologists.comresearchgate.net |

| Gi Protein Activation | Normal | Decreased | researchgate.net |

| GIRK Channel Activation | Normal | Attenuated | researchgate.net |

In the context of Cericlamine, (S)- treatment, the increased synaptic serotonin would act on these 5-HT1A-5-HT7 heterodimers, particularly at the presynaptic level, initiating the internalization of the 5-HT1A autoreceptor and leading to its observed functional desensitization. nih.govresearchgate.net This complex interplay between receptor dimerization and trafficking provides a more nuanced understanding of the pharmacological effects of Cericlamine, (S)-.

Preclinical Research Methodologies and Models for Cericlamine, S

In Vitro Experimental Systems and Cellular Assays

In vitro methodologies are fundamental for determining a compound's direct interaction with specific molecular targets. In the case of Cericlamine (B54518), (S)-, these studies have focused on its effects on serotonin (B10506) (5-HT) receptors.

Detailed research findings from in vitro binding and quantitative autoradiographic studies have been conducted to assess the impact of long-term Cericlamine treatment on various serotonin receptor binding sites in the rat brain. nih.gov These experiments typically involve preparing membrane homogenates from specific brain regions and incubating them with radiolabeled ligands that bind to the receptors of interest. nih.gov The research investigated several key serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3. nih.gov The results indicated that a 14-day treatment regimen with Cericlamine did not alter the binding characteristics of these receptors in the brain areas examined. nih.gov This suggests that the compound's chronic effects are not mediated by a direct change in the number or affinity of these specific postsynaptic and presynaptic serotonin receptors. nih.gov

In Vivo Animal Models for Investigating Mechanisms of Action

In vivo studies using animal models, primarily rats, have been crucial for understanding the integrated physiological and neurochemical effects of Cericlamine, (S)- within a living organism. These models allow for the examination of how the compound modulates neural circuit activity and brain chemistry, which are central to its mechanism of action as a serotonin reuptake inhibitor. nih.govnih.govd-nb.info

In vivo electrophysiology involves recording the electrical activity of neurons directly within the brain of an anesthetized or freely moving animal. For Cericlamine, (S)-, these studies have focused on the serotonergic neurons of the dorsal raphe nucleus (DRN), a key area for regulating serotonin levels throughout the brain. nih.govnih.gov

Following a 14-day pretreatment with Cericlamine, in vivo electrophysiological recordings revealed a marked desensitization of the somatodendritic 5-HT1A autoreceptors. nih.govd-nb.info This was demonstrated by the significantly reduced potency of an acute injection of Cericlamine to inhibit the firing rate of serotonergic neurons in these pretreated rats compared to control animals. nih.gov This finding is a hallmark of adaptation to chronic serotonin reuptake inhibition. nih.gov Interestingly, while the response to Cericlamine itself was blunted, the inhibitory effects of systemically administered 5-HT1A agonists like 8-OH-DPAT and ipsapirone (B1662301) on the electrical activity of these neurons were as pronounced in Cericlamine-treated rats as in controls. nih.gov This differential regulation suggests a complex adaptation of the serotonergic system to long-term exposure to Cericlamine. nih.gov

Neurochemical analysis is used to measure the levels of neurotransmitters and their metabolites in different brain regions, providing direct evidence of a drug's effect on brain chemistry. nih.gov The primary mechanism of Cericlamine, (S)- is the inhibition of serotonin reuptake. nih.govnih.gov

Biochemical studies confirmed the efficacy of the treatment regimen used in preclinical models. The administered dose was shown to completely prevent the depletion of brain serotonin induced by 4-methyl-alpha-ethyl-meta-tyramine, confirming potent serotonin reuptake inhibition in vivo. nih.gov Further neurochemical assessments after acute treatment with the 5-HT1A agonist 8-OH-DPAT showed a reduction in serotonin synthesis. This effect was not significantly different between rats treated chronically with Cericlamine and control animals, providing additional evidence that postsynaptic 5-HT1A receptor function in the hippocampus is preserved. nih.gov

Table 2: In Vivo Electrophysiological and Neurochemical Findings for Cericlamine, (S)-

| Methodology | Brain Region | Parameter Measured | Key Finding | Citation |

|---|---|---|---|---|

| In Vivo Electrophysiology | Dorsal Raphe Nucleus | Inhibition of neuronal firing by acute Cericlamine | Potency markedly less in chronically pre-treated rats. | nih.gov |

| In Vivo Electrophysiology | Dorsal Raphe Nucleus | Inhibition of neuronal firing by 8-OH-DPAT | No significant difference between treated and control rats. | nih.gov |

| In Vivo Electrophysiology | Dorsal Raphe Nucleus | Inhibition of neuronal firing by Ipsapirone | No significant difference between treated and control rats. | nih.gov |

| Neurochemical Analysis | Whole Brain | 4-methyl-alpha-ethyl-meta-tyramine-induced 5-HT depletion | Completely prevented by the Cericlamine treatment dose. | nih.gov |

Analytical Methodologies for Cericlamine, S Characterization and Quantification in Research Studies

Chromatography-Based Methods

Chromatographic techniques are fundamental in the analysis of Cericlamine (B54518), (S)-, providing high-resolution separation from other compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Cericlamine, (S)- and similar compounds. google.complos.orgresearchgate.netresearchgate.netplos.org Its versatility is enhanced by coupling with various detectors, each offering specific advantages.

UV/Vis and Diode Array Detection (DAD): These detectors are commonly used for routine analysis and quantification, measuring the absorbance of the compound at specific wavelengths. researchgate.net

Fluorescence Detection (FLD): FLD offers higher sensitivity and selectivity for fluorescent compounds or those that can be derivatized to become fluorescent. For instance, in the analysis of monoamines, a common application in neuroscience research, HPLC with FLD is used after derivatization. plos.orgplos.org A typical derivatization reagent for determining serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) concentrations is a mixture containing benzylamine (B48309), CAPS buffer, potassium ferricyanide, and methanol. plos.org For dopamine (B1211576) (DA), a mixture of diphenylethylenediamine and glycine (B1666218) is used. plos.org The final reaction mixture is then injected into the HPLC system. plos.orgplos.org

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) provides high sensitivity and structural information, making it a powerful tool for identification and quantification, especially in complex biological samples. researchgate.net This technique is invaluable for metabolite identification and pharmacokinetic studies.

A study on the triple reuptake inhibitor LPM570065 utilized HPLC with fluorescence detection to measure extracellular levels of serotonin, dopamine, and norepinephrine in rat striatum. plos.org The detection limits were 0.25 nM for NE and 5-HT, and 1.0 nM for DA. plos.org Another common application is monitoring reaction progress in synthetic chemistry, where HPLC analysis can determine the percentage of product formation. google.com

Table 1: HPLC Methods for the Analysis of Related Compounds

| Analyte(s) | HPLC System/Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| 5-HT, DA, NE | Ultimate XB-C18 | Acetonitrile and acetate (B1210297) buffer (15 mM, pH 5.0, containing 1 mM disodium (B8443419) EDTA) (31:69 v/v) | FLD (Ex: 345 nm, Em: 480 nm) | Microdialysis sample analysis | plos.orgplos.org |

| Triazolinethione derivative | Not specified | Not specified | Not specified | Reaction monitoring | google.com |

This table is interactive. Click on the headers to sort the data.

Gas chromatography (GC) is another separation technique that can be applied to the analysis of Cericlamine, (S)-, often after derivatization to increase volatility. researchgate.net GC coupled with a mass spectrometer (GC-MS) is particularly useful for identifying and quantifying the compound in various matrices. researchgate.net For certain molecules, GC analysis can be challenging due to thermal lability, which may cause fragmentation. iiab.me Chiral GC analysis is specifically employed to determine the enantiomeric excess of chiral compounds. google.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (UV, DAD, FLD, MS)

Electroanalytical Approaches

Electroanalytical methods offer a different modality for the detection and quantification of electroactive compounds. researchgate.net Techniques such as voltammetry can be used to study the oxidation or reduction of Cericlamine, (S)- at an electrode surface, providing information about its concentration. These methods can be highly sensitive and are suitable for in-vivo and in-vitro studies.

Capillary Electrophoretic Methods

Capillary electrophoresis (CE) provides high-efficiency separations of charged species based on their electrophoretic mobility. spgykj.comnih.govnih.gov This technique requires only small sample volumes and can be used for the analysis of Cericlamine, (S)- in various samples, including biological fluids. researchgate.net Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed. nih.gov For enhanced sensitivity, CE can be coupled with in-line solid-phase extraction (SPE). nih.gov

Table 2: Capillary Electrophoresis for Antidepressant Analysis

| Technique | Buffer/Mobile Phase | Detection | Application | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Spectrometric Techniques

Various spectrometric methods are employed for the structural elucidation and characterization of Cericlamine, (S)-. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are essential for determining the chemical structure of the molecule. google.comacs.org Infrared (IR) spectroscopy provides information about the functional groups present, while UV-Visible spectroscopy is used for basic characterization and quantification. google.com Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of the compound. google.com

Quantitative Autoradiography for Receptor Distribution and Density

Quantitative autoradiography is a powerful imaging technique used to visualize and quantify the distribution and density of receptors in tissues, particularly in the brain. nih.govnih.gov This method involves labeling a specific radioligand that binds to the target receptor and then exposing the tissue sections to a film or detector sensitive to radioactivity. nih.gov

In studies related to serotonergic systems, quantitative autoradiography has been used to map the distribution of serotonin receptors, such as the 5-HT1A receptor. nih.gov For example, [³H]citalopram, a radiolabeled selective serotonin reuptake inhibitor (SSRI), has been used to label serotonin transporters in the brain. nih.gov The density of the receptors is determined by measuring the optical density of the resulting autoradiograms. nih.gov This technique has been instrumental in understanding the effects of antidepressant drugs, including those with mechanisms similar to Cericlamine, (S)-, on receptor populations. jneurosci.orggoogle.com.mxidref.fr

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Amitriptyline |

| Amoxapine |

| Benzylamine |

| Bupropion |

| Cericlamine, (S)- |

| Citalopram |

| Desvenlafaxine |

| Dopamine |

| Fluoxetine |

| Fluvoxamine |

| LPM570065 |

| Nomifensine |

| Norepinephrine |

| Paroxetine (B1678475) |

| Sertraline |

| Zimeldine |

| 5-Hydroxytryptamine (Serotonin) |

Cericlamine Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of Chemically Related Analogs

The generation of cericlamine (B54518) and its analogs has been approached through various synthetic strategies, including chemoenzymatic methods and asymmetric synthesis, to produce enantiomerically pure compounds.

One of the primary asymmetric syntheses involves the highly diastereoselective addition of Grignard reagents to enolizable ketimines and 2,2-disubstituted 1,3-oxazolidines derived from hydroxyacetone (B41140) and phenylglycinol derivatives. acs.orgacs.org This method facilitates the creation of 2,2-disubstituted 1,2-amino alcohol derivatives and was successfully applied to the first asymmetric synthesis of the antidepressant cericlamine. acs.org The use of Lewis acids was found to have a considerable influence on both the yield and the diastereoselectivity of the Grignard addition. acs.org

Another significant approach is the chemoenzymatic synthesis, which allows for the production of enantiomerically pure (S)-(+)-cericlamine. This method utilizes a lipase-catalyzed kinetic resolution. nih.govuniovi.es Specifically, the resolution of azo acetates through aminolysis with Candida antarctica lipase (B570770) B (CAL-B) using benzylamine (B48309) as the amine component has been investigated. nih.govresearchgate.net The resulting products, obtained in high enantiomeric purity, serve as valuable precursors for various amino alcohols, including (S)-(+)-cericlamine. nih.gov This chemoenzymatic process is a key step in producing the specific stereoisomer responsible for the desired pharmacological activity. researchgate.net

A more traditional synthesis route for racemic cericlamine involves the arylation of methacrylic acid using a diazonium salt of 3,4-dichloroaniline (B118046) in a Meerwein reaction. iiab.megoogle.com Subsequent steps include the displacement of the resulting halide with dimethylamine, followed by esterification and reduction with a metal hydride to yield the final cericlamine structure. iiab.me

These synthetic methodologies provide a platform for creating a variety of chemically related analogs by modifying the substituents on the phenyl ring, altering the amine moiety, or changing the substitution pattern at the chiral center.

Elucidation of Structural Determinants for Pharmacological Activity

The pharmacological activity of cericlamine as a potent SSRI is intrinsically linked to its specific structural features. Structure-activity relationship (SAR) studies aim to decipher the contribution of each part of the molecule—the substituted phenyl ring, the quaternary carbon, the hydroxyl group, and the amine—to its interaction with the serotonin (B10506) transporter (SERT).

Cericlamine's mechanism involves the potent inhibition of serotonin reuptake. A critical aspect of its activity is the functional desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus after chronic administration. researchgate.netplos.org This effect is a common feature among effective SSRIs and is thought to be a key element in their therapeutic action. plos.orgnih.gov

The key structural components determining cericlamine's activity are:

The 3,4-Dichlorophenyl Group: Substitution on the phenyl ring is crucial for high-affinity binding to the serotonin transporter. The specific 3,4-dichloro pattern is a common feature in other SERT ligands and contributes significantly to the molecule's potency and selectivity.

The Quaternary Carbon Center: Cericlamine possesses a quaternary carbon atom, which distinguishes it from many other phenethylamines. This structural feature influences the molecule's conformation and interaction with the transporter binding site.

Stereochemistry: The pharmacological activity resides primarily in the (S)-enantiomer. As seen with other SSRIs like citalopram, enantioselectivity is a hallmark of high-affinity interaction with the SERT, where the S-enantiomer is typically the more active eutomer. nih.gov The synthesis of enantiomerically pure (S)-(+)-cericlamine is therefore critical for its intended pharmacological effect. nih.govresearchgate.net

The Dimethylamino Group: The tertiary amine is essential for the molecule's interaction with the transporter. The nature of the amine substituent (in this case, two methyl groups) modulates the pKa and lipophilicity of the molecule, which are important for crossing the blood-brain barrier and for binding to the transporter.

The table below outlines the structural features of (S)-Cericlamine and related compounds to illustrate the structure-activity relationships.

| Compound Name | Core Structure | Phenyl Ring Substitution | Amine Group | Key Activity |

| (S)-Cericlamine | 2-Methyl-1-propanol | 3,4-Dichloro | N,N-dimethyl | Potent and selective serotonin reuptake inhibitor wikipedia.org |

| Chlorphentermine | Phentermine | 4-Chloro | Primary (NH2) | Serotonin releasing agent wikipedia.org |

| Phentermine | Amphetamine | Unsubstituted | Primary (NH2) | Norepinephrine (B1679862) releasing agent |

| 3,4-Dichloroamphetamine | Amphetamine | 3,4-Dichloro | Primary (NH2) | Serotonin/Dopamine (B1211576) releasing agent |

This comparative data highlights how modifications to the core structure, such as the addition of the 3,4-dichloro substituents and the N,N-dimethylamino group, shift the activity from a releasing agent to a potent reuptake inhibitor, demonstrating a clear structure-activity relationship.

Q & A

Q. What established methods ensure enantiomeric purity during (S)-Cericlamine synthesis?

To achieve high enantiomeric purity, use chiral resolution techniques like preparative chiral HPLC or asymmetric synthesis with enantioselective catalysts. Validate purity via polarimetry, circular dichroism (CD), or X-ray crystallography. Document synthetic conditions (e.g., temperature, solvent systems) and characterize intermediates rigorously to confirm stereochemical fidelity .

Q. Which in vitro models are optimal for preliminary efficacy studies of (S)-Cericlamine?

Prioritize cell-based assays aligned with the compound’s mechanism (e.g., serotonin/norepinephrine reuptake inhibition). Use neuronal cell lines (e.g., SH-SY5Y) for neuropharmacological profiling. Include positive controls (e.g., known SSRIs/SNRIs) and validate results with dose-response curves. Ensure reproducibility by adhering to cell-passage-number limits and standardized culturing protocols .

Q. How should researchers design controlled experiments to assess (S)-Cericlamine’s pharmacokinetics?

Employ randomized, blinded animal studies with matched control groups. Use LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like bioavailability and half-life. Account for interspecies variability by testing multiple models (e.g., rodents, non-human primates) .

Q. What spectroscopic techniques are critical for characterizing (S)-Cericlamine?

Combine NMR (¹H/¹³C, 2D-COSY) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and FTIR for functional group analysis. Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can discrepancies in reported pharmacokinetic data for (S)-Cericlamine be resolved?

Conduct a meta-analysis using PRISMA guidelines to aggregate data from heterogeneous studies. Apply subgroup analyses to isolate variables (e.g., dosing regimens, species differences). Validate findings via in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies optimize (S)-Cericlamine synthesis scalability without compromising stereointegrity?

Implement design of experiments (DoE) to identify critical process parameters (CPPs). Explore continuous-flow chemistry for improved reaction control. Use PAT (Process Analytical Technology) tools like inline FTIR to monitor enantiomeric excess in real time. Compare batch vs. flow synthesis outcomes statistically .

Q. How to develop predictive QSAR models for (S)-Cericlamine derivatives using fragmented literature data?

Curate datasets from peer-reviewed sources (avoiding non-indexed repositories) and apply cheminformatics tools (e.g., MOE, Schrodinger). Use partial least squares (PLS) regression or machine learning (e.g., random forests) to correlate structural descriptors with activity. Validate models via external test sets and applicability domain analysis .

Q. What systematic approaches address contradictory findings in (S)-Cericlamine’s neuroprotective efficacy?

Apply the PECO framework (Population, Exposure, Comparator, Outcome) to standardize inclusion criteria for preclinical studies. Perform sensitivity analyses to assess bias risk. Use GRADE criteria to evaluate evidence quality and identify knowledge gaps requiring targeted in vivo validation .

Q. How to integrate multi-omics data for mechanistic studies of (S)-Cericlamine?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify convergent biological pathways. Apply network pharmacology to map compound-target-disease interactions and prioritize hypotheses for experimental validation .

Q. What protocols ensure reproducibility in (S)-Cericlamine’s behavioral pharmacology studies?

Standardize animal housing conditions (e.g., light/dark cycles, diet), behavioral assays (e.g., forced swim test), and data collection software (e.g., ANY-maze). Pre-register study protocols on platforms like OSF to reduce outcome reporting bias. Use power analysis to determine cohort sizes and minimize Type II errors .

Methodological Guidelines

- Data Contradiction Analysis : Use meta-regression to adjust for confounding variables (e.g., study design, species) and quantify heterogeneity via I² statistics .

- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and predefine endpoints to avoid HARKing (Hypothesizing After Results are Known) .

- Literature Review : Leverage databases like PubMed, SciFinder, and Reaxys with Boolean search strings (e.g., "(S)-Cericlamine AND (synthesis OR pharmacokinetics)") to ensure comprehensiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.